N-(1-(furan-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(furan-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide, commonly known as FPPP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been found to induce stimulant and empathogenic effects in humans. FPPP has gained attention in the scientific community due to its potential use in research and development of new drugs.
Scientific Research Applications
Antioxidant and Anticancer Activity
Research has developed novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating furan moieties, which have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds have shown significant antioxidant activity, with some derivatives outperforming well-known antioxidants like ascorbic acid. Additionally, their anticancer efficacy was tested against human glioblastoma and breast cancer cell lines, identifying compounds with notable cytotoxicity against these cancer cells (Tumosienė et al., 2020).
Photophysical Studies
Studies on chalcone derivatives, closely related to the N-(1-(furan-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide structure, have revealed insights into their photophysical properties. Investigations into vibronic interaction and the photophysics of such derivatives highlight the influence of furan components on the phosphorescence emission and spectral features, contributing to the understanding of their solvent-dependent behaviors and potential applications in materials science (Bangal et al., 1996).
Synthesis and Structural Analysis
The synthesis and analysis of molecules incorporating furan and methoxyphenyl groups have been extensively studied, providing valuable insights into their structural properties and reactivity. For instance, the title molecule (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one has been characterized, revealing the dihedral angles between its furan and phenyl rings and elucidating intermolecular interactions within its crystal structure (Kapoor et al., 2011).
Biological Applications
Research into the biological applications of furan derivatives has led to the discovery of compounds with root growth-inhibitory activity. A series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides demonstrated potent activity against rape seedlings, highlighting the potential agricultural applications of these molecules (Kitagawa & Asada, 2005).
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-13(11-15-9-10-21-12-15)18-17(19)8-5-14-3-6-16(20-2)7-4-14/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWJJHLMIVFJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.